molecular formula C22H31N3O4S B2442392 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 953987-27-4

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

カタログ番号: B2442392
CAS番号: 953987-27-4
分子量: 433.57
InChIキー: BHZVSBQHBMIXTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-24(2)20(17-8-10-19-16(13-17)7-6-12-25(19)3)15-23-30(26,27)22-11-9-18(28-4)14-21(22)29-5/h8-11,13-14,20,23H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZVSBQHBMIXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several key functional groups:

  • Dimethylamino group : Contributes to its basicity and ability to interact with biological targets.
  • Tetrahydroquinoline moiety : Imparts structural complexity and potential for binding interactions.
  • Dimethoxybenzenesulfonamide : Enhances solubility and stability in biological systems.

The molecular formula of the compound is C23H33N5O4SC_{23}H_{33}N_{5}O_{4}S, indicating a high degree of complexity with multiple functional groups that may influence its biological interactions.

Synthesis Methods

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Ring : This can be achieved through hydrogenation of quinoline derivatives under controlled conditions.
  • Introduction of the Dimethylamino Group : Alkylation with dimethylamine in the presence of suitable catalysts.
  • Attachment of the Dimethoxybenzenesulfonamide Group : Achieved through nucleophilic substitution reactions.

These synthetic routes require careful optimization to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Protein Interaction : The dimethylamino group can form hydrogen bonds with protein residues, potentially influencing enzyme activity or receptor binding.
  • Enzyme Modulation : Studies suggest that it may act as a competitive inhibitor or allosteric modulator for specific enzymes.
  • Molecular Docking Studies : Computational analyses indicate favorable binding affinities for certain targets, suggesting its potential role as a lead compound in drug development.

Biological Activity

Research has highlighted several significant biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The sulfonamide group contributes to antimicrobial activity against various bacterial strains.
  • Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria with minimal cytotoxicity.
Study 3NeuroprotectionIndicated reduction in neuronal cell death in models of oxidative stress.

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what purification methods are recommended?

The compound is synthesized via multi-step reactions involving sulfonylation and alkylation. A typical route involves:

  • Reacting 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a dimethylaminoethyl halide to form the tertiary amine intermediate.
  • Sulfonylation with 2,4-dimethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>98%). Characterization employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons from the tetrahydroquinoline and dimethoxybenzene moieties).
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Infrared Spectroscopy (IR) : Verifies sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and tertiary amine (C-N stretch at 1020–1250 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for higher yields?

A factorial design evaluates variables like temperature (50–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (dichloromethane vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions by analyzing interactions between factors. For example, higher temperatures may accelerate sulfonylation but risk byproduct formation, requiring trade-off analysis .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. To address this:

  • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Perform batch-to-batch consistency checks via HPLC and LC-MS.
  • Use meta-analysis to compare datasets, adjusting for variables like solvent (DMSO vs. aqueous buffers) or incubation times .

Q. How can molecular modeling predict this compound’s interaction with biological targets?

  • Docking simulations (e.g., AutoDock Vina) map binding affinities to receptors like serotonin transporters or kinase domains.
  • Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Q. What strategies improve process scalability from lab to pilot plant?

  • Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation).
  • Membrane separation : Nanofiltration removes unreacted reagents without solvent-intensive steps.
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction consistency .

Data and Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

Solubility discrepancies often arise from crystallinity (amorphous vs. crystalline forms) or hydration. Use:

  • Powder X-ray Diffraction (PXRD) : To identify polymorphic forms.
  • Dynamic Vapor Sorption (DVS) : Measures hygroscopicity.
  • Hansen Solubility Parameters : Predict compatibility with solvents (e.g., δD_D, δP_P, δH_H) .

Q. What statistical methods validate reproducibility in biological assays?

  • Bland-Altman plots : Assess agreement between replicate experiments.
  • Coefficient of Variation (CV) : Acceptable thresholds <15% for intra-assay precision.
  • ANOVA : Identifies significant differences across experimental batches (p < 0.05) .

Safety and Compliance

Q. Which safety protocols are critical for handling this compound in advanced research?

  • Chemical Hygiene Plan (CHP) : Mandates fume hood use for sulfonylation steps (volatile reagents).
  • Toxicity screening : Ames test for mutagenicity and acute toxicity assays (OECD 423).
  • Waste management : Neutralize acidic/byproduct streams before disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。